molecular formula C34H36Cl2N6O5 B13442530 Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate

Cat. No.: B13442530
M. Wt: 679.6 g/mol
InChI Key: FWULWQNHPKVVEM-XUOSIXAYSA-N
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Description

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is a chemical compound known for its diverse applications, particularly in scientific research. This compound is extensively used for studying antifungal properties and developing novel drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. This ring is then incorporated into the itraconazole structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. These reactors are designed to maintain precise control over reaction conditions, ensuring consistent quality and efficiency. The process may also include purification steps such as crystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in the study of antifungal properties and the development of novel drug delivery systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of new materials and coatings with antifungal properties.

Mechanism of Action

The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The molecular targets involved in this process include enzymes such as lanosterol 14α-demethylase .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another antifungal agent with a similar mechanism of action, but with a different chemical structure.

    Ketoconazole: Shares the same triazole ring but differs in its overall structure and spectrum of activity.

    Voriconazole: A newer antifungal agent with enhanced activity against a broader range of fungal species.

Uniqueness

Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is unique due to its specific chemical structure, which imparts distinct antifungal properties and makes it a valuable tool in scientific research. Its ability to inhibit ergosterol synthesis with high specificity sets it apart from other similar compounds .

Properties

Molecular Formula

C34H36Cl2N6O5

Molecular Weight

679.6 g/mol

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(isocyanatomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C34H36Cl2N6O5/c1-3-24(2)42-33(44)41(22-38-42)28-7-5-26(6-8-28)39-14-16-40(17-15-39)27-9-11-29(12-10-27)45-19-30-20-46-34(47-30,21-37-23-43)31-13-4-25(35)18-32(31)36/h4-13,18,22,24,30H,3,14-17,19-21H2,1-2H3/t24?,30-,34-/m0/s1

InChI Key

FWULWQNHPKVVEM-XUOSIXAYSA-N

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN=C=O)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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